Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride

Description

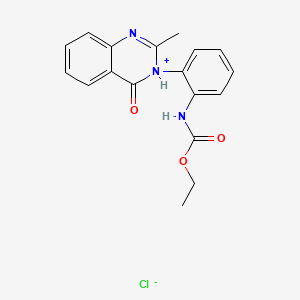

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride is a synthetic heterocyclic compound featuring a quinazolinone core fused with a carbanilate ester group and a hydrochloride salt. The quinazolinone moiety (4(3H)-quinazolinonyl) is a nitrogen-containing bicyclic structure known for its pharmacological relevance, including antimicrobial and anticancer properties . The ethyl carbanilate group (o-substituted with a methyl and quinazolinonyl substituent) contributes to its ester functionality, while the hydrochloride salt enhances aqueous solubility, a critical factor in drug formulation .

Properties

CAS No. |

2519-63-3 |

|---|---|

Molecular Formula |

C18H18ClN3O3 |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

ethyl N-[2-(2-methyl-4-oxo-3H-quinazolin-3-ium-3-yl)phenyl]carbamate;chloride |

InChI |

InChI=1S/C18H17N3O3.ClH/c1-3-24-18(23)20-15-10-6-7-11-16(15)21-12(2)19-14-9-5-4-8-13(14)17(21)22;/h4-11H,3H2,1-2H3,(H,20,23);1H |

InChI Key |

NMJPPQDVWNDNBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1[NH+]2C(=NC3=CC=CC=C3C2=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride typically involves the formation of the quinazolinone core followed by functionalization to introduce the ethyl carbanilate group. One common method involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, especially at positions that are activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazolinone compounds.

Scientific Research Applications

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its quinazolinone core, which is known for various pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbanilate Esters

Ethyl carbanilate and ethyl o-methylcarbanilate () are structurally simpler analogs lacking the quinazolinone substituent. These compounds serve as foundational models for understanding the impact of substituents on carbanilate properties:

- Solubility: The hydrochloride salt in the main compound improves water solubility compared to non-ionic carbanilates like ethyl o-methylcarbanilate .

Quinazolinone and Pyrido-Pyrimidinone Derivatives

The compound ethyl 2-methyl-3-(8-methyl-3-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)acrylate () shares a fused bicyclic system but replaces quinazolinone with a pyrido-pyrimidinone core. Key differences include:

- Substituent Effects : The nitro group in increases electrophilicity and redox sensitivity, whereas the methyl group in the main compound may enhance metabolic stability .

Heterocyclic Systems with Sulfanyl and Pyrazole Moieties

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlights divergent heterocyclic architectures:

- Electron-Withdrawing Groups: The trifluoromethyl and sulfanyl groups in increase lipophilicity and oxidative resistance, contrasting with the nitrogen-rich quinazolinone’s polarity .

- Structural Rigidity: The pyrazole ring in offers conformational rigidity, while the quinazolinone’s fused system provides planar aromaticity for π-π interactions in drug design .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|---|

| Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride | Not Provided | Not Provided | Not Provided | Not Given | Quinazolinonyl, methyl, hydrochloride |

| Ethyl 2-methyl-3-(8-methyl-3-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)acrylate | C₁₄H₁₅N₃O₃ | 273.29 | 145 | 68 | Nitro, pyrido-pyrimidinone |

| Ethyl o-methylcarbanilate | C₁₀H₁₃NO₂ | 179.22 | Not Provided | Not Given | Methyl, carbanilate |

Table 2: Functional Group Impact on Properties

| Compound Type | Key Functional Groups | Solubility | Bioactivity Relevance |

|---|---|---|---|

| Quinazolinone carbanilate | Quinazolinone, hydrochloride | High (ionic salt) | Hydrogen bonding, π-π stacking |

| Pyrido-pyrimidinone acrylate | Nitro, pyrido-pyrimidinone | Moderate (non-ionic) | Electrophilic reactivity |

| Pyrazole aldehyde | Trifluoromethyl, sulfanyl | Low (lipophilic) | Metabolic stability |

Research Findings and Implications

- Pharmacological Potential: Quinazolinone derivatives are associated with kinase inhibition and DNA intercalation, suggesting the main compound could target enzymes or nucleic acids .

- Stability Considerations : The absence of nitro groups (cf. ) may reduce redox sensitivity, improving shelf-life compared to nitro-containing analogs .

Biological Activity

Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate hydrochloride is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The structure features a quinazolinone core, which is critical for its biological activity.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to Ethyl o-(2-methyl-3-(4(3H)-quinazolinonyl))carbanilate displayed notable cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating effective inhibition of cell growth in a dose-dependent manner .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antibacterial and Antifungal Effects

Quinazolinone derivatives have also been reported to possess antibacterial and antifungal properties. For example, studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with nucleic acid synthesis .

Anti-inflammatory Properties

In addition to their cytotoxic effects, quinazolinones have demonstrated anti-inflammatory activities. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several quinazolinone derivatives on different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited strong antiproliferative activity, supporting their potential use in cancer therapy .

- Antimicrobial Activity : Another study focused on the synthesis of novel quinazolinone derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives had significant antibacterial activity comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.